molecular formula C11H18O3 B13322317 Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13322317
M. Wt: 198.26 g/mol
InChI Key: HBAIKPKIFFOGJJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of ethyl 4-methyl-2-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:

This compound stands out due to its unique substitution pattern and the specific applications it has in research and industry.

Biological Activity

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which imparts distinctive chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O3, with a molecular weight of 212.29 g/mol. Its spirocyclic nature allows for interesting conformational dynamics, which can affect its biological activity and interactions with enzymes and receptors.

Property Details
Molecular FormulaC12H20O3
Molecular Weight212.29 g/mol
Functional GroupsCarboxylate
Structural FeaturesSpirocyclic

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.

This compound's mechanism of action is believed to involve its binding affinity to various enzymes and receptors, potentially modulating their activities. Research indicates that the compound may interact with specific molecular targets, leading to various biological effects, although detailed mechanisms require further investigation.

Antibacterial Activity

Studies have shown that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been explored for their efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting the potential therapeutic applications of this class of compounds in combating antibiotic resistance .

Neurotrophic Effects

Research into related compounds suggests potential neurotrophic activities, which may enhance neurite outgrowth in neuronal cultures. This property could position this compound as a candidate for neuroprotective therapies or treatments for neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:

  • Antibacterial Screening : A comparative study evaluated various spirocyclic compounds against common bacterial strains, demonstrating that specific substitutions on the spiro framework significantly influenced antibacterial potency.
  • Neurotrophic Studies : In vitro experiments on rat cortical neurons revealed that certain derivatives increased neurite outgrowth, suggesting potential applications in regenerative medicine.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)7-5-4-6-8(11)2/h8-9H,3-7H2,1-2H3

InChI Key

HBAIKPKIFFOGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2C

Origin of Product

United States

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